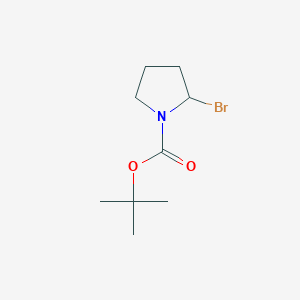
tert-Butyl 2-bromopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-bromopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromine atom attached to the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromopyrrolidine-1-carboxylate typically involves the bromination of tert-Butyl pyrrolidine-1-carboxylate. One common method includes the reaction of tert-Butyl pyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: tert-Butyl 2-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Reduction Reactions: The compound can be reduced to tert-Butyl 2-pyrrolidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted pyrrolidine derivatives.
Reduction: tert-Butyl 2-pyrrolidine-1-carboxylate.
Oxidation: tert-Butyl 2-oxopyrrolidine-1-carboxylate.
科学研究应用
Chemistry: tert-Butyl 2-bromopyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of tert-Butyl 2-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
相似化合物的比较
- tert-Butyl 2-formylpyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-bromopyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. This reactivity distinguishes it from other similar compounds, such as tert-Butyl 2-formylpyrrolidine-1-carboxylate, which contains a formyl group instead of a bromine atom. The bromine atom also imparts different physicochemical properties, making this compound suitable for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H16BrNO2 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
tert-butyl 2-bromopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6H2,1-3H3 |
InChI 键 |
RANZYOPVQZVRDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















